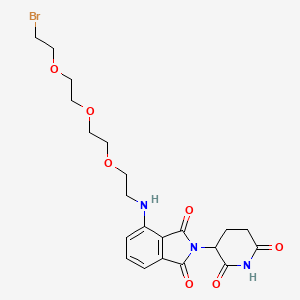

Pomalidomide-PEG3-Bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H26BrN3O7 |

|---|---|

Molecular Weight |

512.4 g/mol |

IUPAC Name |

4-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C21H26BrN3O7/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27/h1-3,16,23H,4-13H2,(H,24,26,27) |

InChI Key |

JCVBEFVIXHYKRE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCBr |

Origin of Product |

United States |

Fundamental Principles and Contextualization of Pomalidomide Peg3 Bromide in Chemical Biology

Theoretical Underpinnings of Targeted Protein Degradation (TPD) Modalities

Targeted Protein Degradation (TPD) is a revolutionary therapeutic approach that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD aims to remove the protein from the cell altogether. This is achieved by inducing the proximity of a target protein to an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. This induced proximity leads to the tagging of the target protein with ubiquitin, marking it for destruction by the proteasome. This strategy offers several advantages over conventional inhibition, including the potential to target proteins previously considered "undruggable". nih.gov

Role of Pomalidomide (B1683931) as a Cereblon (CRBN) E3 Ligase Recruiter in Degrader Design

Pomalidomide is a well-known immunomodulatory drug that has been repurposed as a powerful E3 ligase recruiter in PROTAC design. nih.govrsc.org It binds specifically to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. nih.govrsc.org This interaction is crucial for the function of pomalidomide-based PROTACs, as it allows for the recruitment of the entire E3 ligase machinery to the target protein. nih.govrsc.org The use of pomalidomide and its analogs, such as thalidomide (B1683933) and lenalidomide, has become a cornerstone of PROTAC development, with numerous successful examples of targeted protein degradation reported in the literature. nih.govjst.go.jpnih.govtandfonline.com However, it is important to note that pomalidomide itself can induce the degradation of certain zinc finger proteins, which can lead to off-target effects. nih.govresearchgate.net Researchers are actively exploring modifications to the pomalidomide scaffold to minimize these off-target activities while maintaining potent E3 ligase recruitment. nih.govresearchgate.net

Chemical Reactivity of Bromide Functionality in Synthetic Organic Chemistry for Bioconjugation

The bromide functionality in Pomalidomide-PEG3-Bromide serves as a reactive handle for its conjugation to a target protein ligand. Alkyl bromides are versatile electrophiles that can readily participate in nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and carboxylates. researchgate.netacs.org This reactivity allows for the efficient and modular synthesis of PROTAC libraries, where different target protein ligands can be readily appended to the this compound core. rsc.org This modularity is essential for the rapid exploration of structure-activity relationships and the optimization of PROTAC potency and selectivity. rsc.org

Physicochemical Properties of this compound and Related Compounds

| Property | Pomalidomide | Pomalidomide-PEG3-NH2 hydrochloride | Pomalidomide-PEG3-CO2H |

| Molecular Formula | C13H11N3O4 | C21H26N4O8 · xHCl | C22H27N3O9 |

| Molecular Weight | 273.24 g/mol | 462.45 g/mol (free base) | 477.46 g/mol |

| CAS Number | 19171-19-8 | 2446474-09-3 | 2138440-82-9 |

| Appearance | Solid yellow powder | Powder or crystals | Powder or crystals |

| Solubility | Low solubility in organic solvents and aqueous solutions | Data not available | Data not available |

| Storage Temperature | Data not available | 2-8°C | 2-8°C |

This table is generated based on available data from various sources and is intended for informational purposes only. nih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.combiochempeg.comrndsystems.com

Rational Design Paradigms for Pomalidomide Peg3 Bromide Conjugates

Strategic Modification of the Pomalidomide (B1683931) Moiety for Optimized E3 Ligase Engagement

Pomalidomide, a derivative of thalidomide (B1683933), functions as a molecular glue that recruits specific proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex for degradation. rsc.orgnih.govnih.gov Optimizing this interaction is paramount for the efficacy of Pomalidomide-based degraders.

Elucidation of Pomalidomide-CRBN Binding Interactions

Pomalidomide, along with its predecessor lenalidomide, binds more strongly to CRBN than thalidomide. rsc.orgnih.gov The glutarimide (B196013) ring of pomalidomide is crucial for this interaction, fitting into a hydrophobic pocket on CRBN formed by three tryptophan residues (Trp380, Trp386, and Trp400). sciepub.comacs.orgnih.gov The phthalimide (B116566) portion of the molecule is then exposed to the solvent, allowing it to recruit new protein substrates (neosubstrates) to the CRBN complex. acs.orgnih.gov The amino group on the phthalimide ring of pomalidomide is particularly important, as it forms a water-mediated hydrogen bond that stabilizes the interaction with certain neosubstrates like IKZF1. rsc.org This understanding of the binding mechanism at a molecular level is critical for designing more potent and selective degraders.

| Interacting Molecule | Key Residue/Group | Interacting Partner | Type of Interaction | Reference |

| Pomalidomide | Glutarimide Ring | CRBN (Trp380, Trp386, Trp400) | Hydrophobic Interaction | sciepub.comacs.org |

| Pomalidomide | 4-Amino Group | IKZF1 (Q147) via water | Hydrogen Bond | rsc.orgbiorxiv.org |

| Neosubstrate (e.g., IKZF1) | β-hairpin loop with Glycine | CRBN surface and Pomalidomide | Surface Interactions | nih.govacs.org |

Impact of Phthalimide Ring Functionalization on Neosubstrate Selectivity

The functionalization of the phthalimide ring of pomalidomide directly influences which proteins are recruited for degradation. acs.org Subtle changes to this part of the molecule can lead to the degradation of different sets of neosubstrates. nih.gov For instance, the amino group on pomalidomide is key for the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are important in multiple myeloma. rsc.orgnih.gov

Research has shown that substitutions at different positions on the phthalimide ring can alter neosubstrate specificity. For example, modifications at the C5 position have been explored to reduce the degradation of off-target zinc-finger proteins. nih.gov The chemical nature of the substituent, whether it's an amino group, a hydroxyl group, or a larger chemical entity, will change the surface of the pomalidomide molecule that is available to interact with potential neosubstrates, thereby altering the degradation profile. nih.gov

Design Considerations for Minimizing Off-Target Protein Degradation Associated with Pomalidomide

A significant challenge in the design of pomalidomide-based degraders is the potential for off-target protein degradation. Pomalidomide itself can induce the degradation of several zinc-finger (ZF) proteins, which can lead to unwanted biological effects. biorxiv.orgnih.gov To address this, researchers are developing strategies to minimize these off-target effects.

One key strategy is the rational design of pomalidomide analogs with modifications that disfavor the binding of off-target proteins. Studies have shown that adding substituents of an appropriate size at the C5 position of the phthalimide ring can reduce the degradation of off-target ZF proteins. nih.gov This is a delicate balance, as the modifications must not significantly impair the binding to CRBN or the recruitment of the desired on-target protein. High-throughput screening platforms are being used to profile large libraries of pomalidomide analogs to identify those with minimal off-target activity. biorxiv.orgnih.gov

Engineering of Polyethylene (B3416737) Glycol (PEG3) Linker Architecture

Influence of PEG3 Length and Flexibility on Ternary Complex Formation Dynamics

The length and flexibility of the PEG linker are critical determinants of a degrader's efficacy. A linker that is too short can cause steric clashes, preventing the productive formation of the ternary complex. biochempeg.com Conversely, an overly long or flexible linker may not sufficiently restrict the geometry of the complex, leading to reduced degradation efficiency. researchgate.net

The optimal linker length is target-dependent and often needs to be empirically determined. nih.gov For instance, studies with other PROTACs have shown that a specific linker length can be optimal for degradation, with both shorter and longer linkers being less effective. researchgate.net The PEG3 linker, with its defined length, offers a degree of conformational flexibility due to the rotatable C-O bonds, which can be advantageous for allowing the degrader to adopt a conformation that facilitates the favorable protein-protein interactions within the ternary complex. chempep.comnih.gov The dynamics of this complex formation are crucial, as a stable ternary complex is required for efficient ubiquitination and subsequent degradation of the target protein. nih.govnih.gov

Modulation of Physicochemical Properties by PEG3 Linker Composition

The inclusion of a PEG3 linker significantly impacts the physicochemical properties of the Pomalidomide-PEG3-Bromide conjugate. PEG is a hydrophilic polymer known to increase the water solubility of conjugated molecules. biochempeg.comchempep.comcreativepegworks.com This is a desirable property for drug candidates, as improved solubility can enhance bioavailability.

| Property | Description | Impact on Conjugate | Reference |

| Solubility | PEG is highly soluble in aqueous environments. | Increases the water solubility of the Pomalidomide conjugate. | biochempeg.comchempep.comcreativepegworks.com |

| Flexibility | The C-O bonds in the PEG chain allow for free rotation. | Provides conformational flexibility to facilitate ternary complex formation. | chempep.comnih.gov |

| Biocompatibility | PEG is generally well-tolerated and non-toxic. | Enhances the safety profile of the conjugate. | chempep.com |

| Hydrophilicity | The repeating ethylene (B1197577) oxide units are hydrophilic. | Can improve dispersibility and prevent aggregation. | nih.govresearchgate.net |

Strategies for Enhancing Cellular Permeability via Linker Design

A significant challenge in the development of PROTACs is their high molecular weight, which often places them outside the typical parameters for good cell permeability described by guidelines like Lipinski's Rule of Five. nih.gov The linker's design plays a crucial role in overcoming this hurdle. The chemical nature, flexibility, and hydrophilicity of the linker must be carefully optimized. explorationpub.comnih.gov

Research has shown that a PROTAC's ability to adopt different conformations in different environments is key to its permeability. nih.gov This "chameleonic" behavior involves the molecule exposing a more polar surface in aqueous environments (like the extracellular space) and adopting a more folded, compact conformation with a lower solvent-accessible polar surface area in the apolar environment of the cell membrane. nih.govchemrxiv.org

Key linker design strategies to enhance cellular permeability include:

Flexibility: Flexible linkers, such as the polyethylene glycol (PEG) chain in this compound, are essential. chemrxiv.org This flexibility allows the molecule to fold and form intramolecular hydrogen bonds, which shield polar groups and reduce the polar surface area presented to the nonpolar lipid bilayer. chemrxiv.org

Hydrophobicity/Hydrophilicity Balance: The linker should possess a balance of hydrophobic and hydrophilic moieties. explorationpub.com While PEG linkers enhance solubility, balancing them with more hydrophobic alkyl components can improve membrane transit. explorationpub.comchemrxiv.org

In-Cell Assembly: An advanced strategy to bypass permeability issues is the use of in-cell click-formed proteolysis-targeting chimeras (CLIPTACs). nih.govnih.gov In this approach, the PROTAC is split into two smaller, more permeable precursors. One precursor contains the Pomalidomide moiety attached to a reactive handle (e.g., a tetrazine), and the other contains the POI ligand with a complementary handle (e.g., a trans-cyclooctene). nih.govnih.gov These precursors permeate the cell and then self-assemble into the full, active PROTAC via a bioorthogonal click reaction. nih.govnih.gov

By carefully tuning the linker's properties, it is possible to create large molecules that can efficiently cross the cell membrane to reach their intracellular targets.

Role of Bromide as a Versatile Synthetic Handle

The terminal bromide on the this compound molecule is not a passive component; it is a reactive functional group, or "handle," intentionally included for further chemical modification. axispharm.com Its specific reactivity makes it a valuable tool for constructing a diverse range of PROTAC molecules.

Bromide as a Precursor for Diverse Conjugation Chemistries

The alkyl bromide group is an excellent electrophile, making it a prime precursor for nucleophilic substitution reactions. This allows for the straightforward conjugation of a wide variety of molecular entities, most notably ligands that bind to a protein of interest. The carbon-bromine bond can be readily displaced by nucleophiles such as thiols, amines, or carboxylates, forming a stable covalent bond. researchgate.net

This strategy is foundational in building PROTAC libraries where the E3 ligase recruiter (Pomalidomide) and the linker (PEG3) are kept constant while the POI ligand is varied. For example, a thiol-containing POI ligand can be reacted with this compound to assemble the final heterobifunctional degrader. This modular approach is highly efficient for exploring structure-activity relationships. rsc.org The use of bromomaleimides in bioconjugation, for instance, highlights the utility of a bromine atom as a leaving group in reactions with cysteine thiols on proteins. acs.org

Orthogonality Considerations in Multi-Component System Design

In the context of complex molecules like PROTACs, "orthogonality" refers to the ability to perform a specific chemical reaction at one site of a molecule without affecting other reactive functional groups elsewhere in the structure. acs.org This concept is critical when designing multi-step syntheses or molecules intended for multi-faceted interactions, such as CLIPTACs. acs.org

The bromide handle on this compound must be considered within an orthogonal chemical strategy. The conditions used to react the bromide (e.g., nucleophilic substitution) should not interfere with the functional groups on the Pomalidomide core or the POI ligand that will eventually be attached.

Furthermore, the bromide's reactivity must be orthogonal to any other conjugation chemistries being employed. A common strategy in PROTAC synthesis is the use of "click chemistry," such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). medchemexpress.com A synthetic plan might involve a POI ligand functionalized with an alkyne and an E3 ligase ligand-linker component functionalized with an azide (B81097). nih.gov In such a design, the bromide handle offers an alternative, orthogonal reaction site. For example, a molecule could be assembled using an azide-alkyne click reaction, leaving the bromide handle available for a subsequent, selective reaction with a thiol-containing molecule, or vice-versa. chemistryviews.org This orthogonal approach provides chemists with a powerful and flexible toolkit for creating complex, precisely defined bi-functional molecules for targeted protein degradation. acs.org

In Vitro Characterization and Mechanistic Elucidation of Pomalidomide Peg3 Bromide Conjugates

Biophysical and Biochemical Assays for E3 Ligase Engagement

The initial step in the mechanism of action for a pomalidomide-based PROTAC is the binding to the E3 ligase CRBN. nih.gov Various biophysical and biochemical assays are employed to quantify this interaction and to study the subsequent formation of a ternary complex, which consists of the PROTAC, CRBN, and the target protein.

Quantitative Assessment of Binding Affinity to CRBN

The binding affinity of pomalidomide (B1683931) and its derivatives to CRBN is a key determinant of their activity. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to directly measure the binding affinity and thermodynamic parameters of this interaction. researchgate.net For instance, pomalidomide itself binds to the CRBN-DDB1 complex with significant affinity. researchgate.net

Cell-based assays, such as the NanoBRET™ Target Engagement (TE) Intracellular E3 Ligase Assay, provide a means to quantify the intracellular affinity of ligands for CRBN in a live-cell context. promega.com This is particularly important as it accounts for cell permeability, a factor that can influence the efficacy of a PROTAC. nih.govnih.gov Competitive binding assays, where the displacement of a known fluorescent ligand by the test compound is measured, are also commonly used to determine the relative binding affinities of new pomalidomide-based constructs. researchgate.net

Below is a table summarizing the binding affinities of pomalidomide and a related immunomodulatory drug (IMiD) to CRBN, as determined by various methods.

| Compound | Assay Method | Binding Affinity (Kd or IC50) | Cell Line/System |

| Pomalidomide | Surface Plasmon Resonance | 264 ± 18 nM (Kd) | Recombinant CRBN |

| Pomalidomide | TR-FRET | 1.2 µM (IC50) | In vitro |

| Pomalidomide | Competitive Binding Assay | ~2 µM (IC50) | U266 cell extracts |

| Lenalidomide | Surface Plasmon Resonance | 445 ± 19 nM (Kd) | Recombinant CRBN |

| Lenalidomide | TR-FRET | 1.5 µM (IC50) | In vitro |

| Lenalidomide | Competitive Binding Assay | ~2 µM (IC50) | U266 cell extracts |

This table presents a compilation of data from multiple sources to illustrate the range of reported binding affinities. researchgate.netnih.govnih.gov

Spectroscopic and Calorimetric Studies of Ternary Complex Formation

The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is essential for efficient protein degradation. nih.gov Spectroscopic techniques like fluorescence polarization (FP) and time-resolved fluorescence energy transfer (TR-FRET) are widely used to monitor the formation of this complex in real-time. researchgate.net These assays typically involve labeling one of the interacting partners with a fluorescent probe and measuring changes in the fluorescence signal upon complex formation.

Isothermal titration calorimetry (ITC) is a powerful tool that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the ternary complex formation, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). researchgate.net Cryogenic electron microscopy (cryo-EM) and X-ray crystallography can provide high-resolution structural information about the ternary complex, revealing the specific molecular interactions that contribute to its stability and cooperativity. researchgate.netnih.gov Understanding these interactions is crucial for the rational design of more potent and selective degraders.

Cell-Based Functional Characterization of Targeted Protein Degradation

Following the confirmation of E3 ligase engagement and ternary complex formation, the functional consequences of these events are assessed in cellular models. These assays aim to quantify the extent and selectivity of target protein degradation.

Monitoring Target Protein Turnover via Immunoblotting and Proteomics

Immunoblotting, or Western blotting, is a standard technique used to detect and quantify the levels of a specific target protein within cells following treatment with a pomalidomide-based PROTAC. nih.gov By comparing the protein levels in treated cells to untreated controls, the extent of degradation can be determined. This method is often used to generate dose-response curves and to assess the kinetics of protein degradation over time. nih.gov

For a more comprehensive and unbiased analysis of protein degradation, mass spectrometry-based proteomic approaches are employed. core.ac.uk These powerful techniques can identify and quantify thousands of proteins in a single experiment, allowing for the simultaneous assessment of on-target degradation and potential off-target effects across the entire proteome. core.ac.uknih.gov This global view is essential for evaluating the selectivity of the degrader.

Determination of Degradation Potency (DC₅₀) and Maximum Degradation (Dₘₐₓ)

Two key parameters used to characterize the efficacy of a protein degrader are the DC₅₀ and Dₘₐₓ values. The DC₅₀ is the concentration of the degrader required to achieve 50% of the maximum degradation of the target protein. nih.gov The Dₘₐₓ represents the maximum percentage of target protein degradation that can be achieved with the degrader. nih.gov These values are typically determined by treating cells with a range of degrader concentrations and then quantifying the remaining target protein levels using methods like immunoblotting or proteomics. nih.govresearchgate.net

The table below provides examples of DC₅₀ and Dₘₐₓ values for pomalidomide and a related analogue in the degradation of the neosubstrate protein Aiolos.

| Compound | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| Pomalidomide | Aiolos | 8.7 | >95 | MM-1S |

| Compound 19 (Pomalidomide analogue) | Aiolos | 120 | 85 | MM-1S |

| Compound 17 (Pomalidomide analogue) | Aiolos | 1400 | 83 | MM-1S |

Data adapted from a study on immunomodulatory drug analogues. nih.gov

Evaluation of On-Target Selectivity and Off-Target Degradation Profile

A critical aspect of developing a therapeutic PROTAC is ensuring its selectivity for the intended target protein while minimizing the degradation of other proteins, which could lead to unwanted side effects. nih.gov Pomalidomide itself is known to induce the degradation of several zinc-finger (ZF) proteins, which is considered an off-target effect for many PROTAC applications. nih.govnih.gov

The on-target selectivity and off-target degradation profile of a pomalidomide-based PROTAC are typically evaluated using proteomic techniques. nih.gov By comparing the proteome of cells treated with the PROTAC to that of control cells, any proteins that are significantly downregulated can be identified. High-throughput imaging assays have also been developed to specifically screen for the degradation of a panel of known off-target ZF proteins. nih.gov The goal of these studies is to rationally design PROTACs with modifications that reduce off-target binding and degradation while maintaining or improving on-target potency. nih.gov

Structural Biology Approaches for Ternary Complex Analysis

The three-dimensional architecture of the ternary complex is a primary determinant of a PROTAC's degradation efficiency. High-resolution structural information can reveal the specific protein-protein and protein-ligand interactions that stabilize the complex and orient the target protein for ubiquitination.

Crystallographic Studies of PROTAC-Mediated Protein Complexes

X-ray crystallography is a powerful technique for obtaining atomic-level insights into the structure of PROTAC-mediated ternary complexes. By determining the crystal structure of the target protein, the PROTAC, and the E3 ligase together, researchers can visualize the precise binding modes and intermolecular interactions.

Successful crystallization of a ternary complex involving a pomalidomide-based PROTAC provides invaluable information. It can confirm the simultaneous binding of the PROTAC to both the target protein and CRBN. Furthermore, the structure reveals the conformation of the PEG3 linker and how it spans the distance between the two proteins. These studies can highlight key amino acid residues at the protein-protein interface that contribute to the stability of the complex, often referred to as cooperativity. For instance, the orientation of the pomalidomide moiety within the CRBN binding pocket is well-established, and crystallographic studies can show how the attachment of the PEG3 linker and the larger target protein-ligand complex influences this binding.

While specific crystallographic data for a PROTAC derived directly from Pomalidomide-PEG3-Bromide is not publicly available, the table below illustrates typical data that would be collected in such an experiment for a hypothetical PROTAC, "Compound X," derived from it.

Table 1: Representative Crystallographic Data for a Ternary Complex

| Parameter | Value |

|---|---|

| PDB ID | Hypothetical 9XYZ |

| Complex | Target Protein - Compound X - CRBN-DDB1 |

| Resolution (Å) | 2.5 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=70.5, b=95.2, c=150.8 |

| R-work / R-free | 0.21 / 0.25 |

| Key Interactions | Hydrogen bonds between linker and CRBN; van der Waals contacts at the protein-protein interface. |

Cryo-Electron Microscopy for Higher-Order Assembly Characterization

Cryo-electron microscopy (cryo-EM) has emerged as a complementary and sometimes alternative technique to X-ray crystallography, particularly for large and flexible macromolecular assemblies that are resistant to crystallization. Given that PROTAC-mediated complexes can sometimes form higher-order structures or be part of larger cellular machinery, cryo-EM is well-suited for their characterization.

Table 2: Representative Cryo-EM Data for a PROTAC-Mediated Complex

| Parameter | Value |

|---|---|

| EMDB ID | Hypothetical EMD-9999 |

| Complex | Cullin-RING Ligase 4-CRBN - Compound X - Target Protein |

| Resolution (Å) | 3.2 |

| Map Symmetry | C1 |

| Key Findings | Visualization of multiple flexible linker conformations; identification of potential ubiquitination sites in proximity to the E2-conjugating enzyme binding site on the ligase. |

Computational Simulations of Molecular Interactions and Dynamics

Computational methods are indispensable for complementing experimental data and providing a dynamic understanding of PROTAC-mediated interactions. These approaches can predict and analyze the behavior of the ternary complex at a level of detail that is often inaccessible through experimental means alone.

Molecular Dynamics (MD) Simulations of Ligand-Linker-Protein Interactions

Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of the ternary complex over time. Starting from a static crystal or cryo-EM structure, or even a homology model, MD simulations can reveal the flexibility of the this compound-derived PROTAC and its influence on the stability of the entire complex.

These simulations can map the conformational landscape of the PEG3 linker, showing its preferred orientations and the extent of its interaction with the solvent and the surfaces of the two proteins. MD can also be used to calculate the binding free energies, providing a quantitative measure of the stability of the ternary complex and the contributions of individual components (pomalidomide, linker, and target ligand) to this stability. Such simulations are crucial for understanding how linker length and composition affect the dynamics of the ternary complex and, consequently, its degradation efficiency.

Table 3: Typical Parameters for MD Simulation of a Ternary Complex

| Parameter | Description |

|---|---|

| System | Ternary complex (Target-PROTAC-CRBN) in an explicit water box with counter-ions. |

| Force Field | AMBER ff14SB for protein, GAFF2 for the PROTAC. |

| Simulation Time | 500 nanoseconds (ns) per replica. |

| Analysis | Root Mean Square Deviation (RMSD) to assess complex stability; Root Mean Square Fluctuation (RMSF) to identify flexible regions; Principal Component Analysis (PCA) to characterize large-scale motions. |

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical (QC) calculations provide a highly accurate method for studying the electronic structure and energetics of molecules. For PROTACs derived from this compound, QC methods can be employed to perform a detailed conformational analysis of the PEG3 linker.

By calculating the relative energies of different torsional angles within the linker, researchers can identify the lowest energy (most stable) conformations. This information is critical for understanding the intrinsic conformational preferences of the linker and how these might predispose the PROTAC to adopt a shape that is either favorable or unfavorable for ternary complex formation. This data can be used to parameterize the force fields used in classical MD simulations, thereby increasing their accuracy.

Table 4: Representative Quantum Chemical Calculation Data for Linker Conformation

| Linker Torsion Angle (τ) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| gauche (-60°) | +0.5 | 20 |

| anti (180°) | 0.0 | 60 |

| gauche (+60°) | +0.5 | 20 |

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Computational modeling plays a pivotal role in establishing structure-activity relationships (SAR) for PROTACs. By systematically modifying the structure of a PROTAC in silico—for example, by changing the length or composition of the linker, or altering the target ligand—researchers can predict the impact of these changes on ternary complex formation and stability.

For PROTACs developed from this compound, computational SAR studies would involve creating models of various derivatives and evaluating them using techniques like molecular docking and free energy calculations. This approach allows for the rapid screening of a virtual library of PROTACs to identify candidates with optimal properties, such as high predicted binding affinity and favorable geometry for ubiquitination. These computational predictions can then guide the synthetic chemistry efforts, prioritizing the synthesis of the most promising compounds for experimental validation. This iterative cycle of computational design and experimental testing accelerates the optimization of potent and selective protein degraders.

Table 5: Illustrative Computational SAR Data for Pomalidomide-Based PROTACs

| PROTAC Variant | Linker Modification | Predicted ΔG of Ternary Complex (kcal/mol) | Predicted Degradation Outcome |

|---|---|---|---|

| Compound X-1 (Reference) | PEG3 | -12.5 | High |

| Compound X-2 | PEG2 | -9.8 | Moderate |

| Compound X-3 | PEG4 | -13.2 | High |

| Compound X-4 | Alkyl C6 | -11.0 | Moderate |

| Compound X-5 | PEG3 with methyl branch | -10.5 (steric clash) | Low |

Applications of Pomalidomide Peg3 Bromide As a Research Tool and Chemical Probe

Development of Novel Targeted Protein Degraders for Investigational Targets

A primary application of Pomalidomide-PEG3-Bromide is in the construction of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. By using this compound, researchers can readily synthesize novel PROTACs to target proteins for which traditional inhibitors have been difficult to develop, such as transcription factors and scaffolding proteins.

For instance, researchers have successfully utilized pomalidomide-based building blocks to create PROTACs targeting a range of proteins implicated in various diseases. The modular nature of this compound allows for the rapid generation of libraries of PROTACs with varying linkers and target-binding moieties, facilitating the optimization of degradation efficiency. This approach has been instrumental in the development of degraders for previously "undruggable" targets.

Probing E3 Ligase Substrate Recognition and Ubiquitination Mechanisms

This compound is also a valuable tool for studying the fundamental biology of E3 ligases, particularly CRBN. Pomalidomide (B1683931) and its analogs, including lenalidomide and thalidomide (B1683933), are known to modulate the substrate specificity of the CRL4-CRBN E3 ligase complex. By creating chemical probes derived from this compound, researchers can investigate how these molecules influence the interaction between CRBN and its native or neo-substrates.

These probes can be used to identify new substrates of CRBN and to elucidate the structural requirements for efficient ubiquitination and degradation. This knowledge is crucial for understanding the therapeutic effects and potential side effects of immunomodulatory drugs and for the rational design of next-generation protein degraders.

Design of Advanced Chemical Probes for Cellular Pathway Interrogation

Beyond its use in developing degraders, this compound can be employed to create sophisticated chemical probes for interrogating cellular signaling pathways. By attaching fluorescent dyes, biotin tags, or other reporter molecules to the bromide end of the molecule, researchers can generate tools to visualize and track the localization and interactions of CRBN within living cells.

These advanced chemical probes enable the study of the dynamic regulation of the ubiquitin-proteasome system and its role in various cellular processes. They can help to dissect complex signaling networks and to identify novel points of intervention for therapeutic development.

Exploration of Structure-Activity Relationships in PROTAC and Molecular Glue Discovery

The systematic modification of the components of a PROTAC, including the E3 ligase ligand, the linker, and the target-binding moiety, is essential for optimizing its potency and selectivity. This compound provides a standardized platform for exploring the structure-activity relationships (SAR) of pomalidomide-based PROTACs.

Future Perspectives and Emerging Directions in Pomalidomide Peg3 Bromide Research

Innovation in Linker Chemistry beyond Linear PEG3 Structures

The linker component of a Proteolysis Targeting Chimera (PROTAC), such as those derived from Pomalidomide-PEG3-Bromide, is a critical determinant of its efficacy. While simple linear polyethylene (B3416737) glycol (PEG) and alkyl chains have been foundational, the field is rapidly evolving to include more complex and functional linker designs to enhance PROTAC properties. precisepeg.comexplorationpub.comnih.gov

Key Innovations in Linker Chemistry:

Rigid and Conformationally Restricted Linkers: To overcome the limitations of flexible linkers, which can be susceptible to oxidative metabolism, researchers are incorporating rigid structures like cycloalkanes (piperazine, piperidine), aromatic rings, and alkynes. nih.gov These rigid linkers can pre-organize the PROTAC into a bioactive conformation, enhancing the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. precisepeg.com For instance, a benzyl (B1604629) linking fragment has been used to provide conformational restriction and mimic a PEG linker's conformation while reducing polarity. nih.gov

Macrocyclic Linkers: A novel approach involves the use of cyclizing PEG linkers to create macrocyclic PROTACs. These structures impose a highly constrained conformation, which can lead to increased target selectivity. precisepeg.comnih.gov One study demonstrated that a macrocyclic PROTAC, despite having a lower binding affinity for its target protein and the E3 ligase in a binary context, maintained comparable degradation potency to its linear counterpart, suggesting more efficient ternary complex formation. nih.gov

"Click Chemistry" and Modular Synthesis: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, allows for the rapid and efficient synthesis of diverse PROTAC libraries with triazole-containing linkers. explorationpub.comnih.gov This modular approach facilitates the optimization of linker length, composition, and attachment points. nih.gov

Photoswitchable and Cleavable Linkers: To achieve spatiotemporal control over protein degradation, linkers incorporating photoswitchable units (e.g., azobenzene) or cleavable moieties have been developed. precisepeg.comnih.gov This allows for the activation of the PROTAC in specific tissues or at specific times, potentially minimizing off-target effects. precisepeg.com

These advancements in linker design are moving the field beyond simple spacers and towards linkers as active modulators of PROTAC function, influencing everything from solubility and cell permeability to degradation efficiency and selectivity. precisepeg.comsemanticscholar.org

Integration of Artificial Intelligence and Machine Learning for De Novo Degrader Design

The vast chemical space and the complex interplay of components in a PROTAC molecule present significant challenges for traditional design methods. rsc.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate and rationalize the design of novel degraders, including those based on a pomalidomide (B1683931) scaffold. rsc.orgresearchgate.net

Applications of AI and ML in Degrader Design:

Predictive Modeling: ML models are being developed to predict the degradation activity of new PROTAC molecules. openreview.netarxiv.org These models are trained on curated datasets that include features such as DC50 (half-maximal degradation concentration), Dmax (maximum degradation), E3 ligase type, and protein of interest (POI) characteristics. openreview.netarxiv.org By learning from existing data, these models can help prioritize which molecules to synthesize and test. openreview.net

Generative Models for De Novo Design: Deep generative models can design novel PROTAC-like structures from scratch. rsc.orgarxiv.org These models can be guided by reinforcement learning to generate molecules with desired properties, such as high predicted degradation activity against a specific target. arxiv.org This approach has the potential to explore a much wider chemical space than traditional methods and identify entirely new degrader scaffolds. rsc.org

Linker Optimization: Generative models like Link-INVENT are being used to design and optimize the linker component of PROTACs. These models can generate linkers that meet specific criteria for length, flexibility, and other properties to ensure optimal ternary complex formation. rsc.org

Ternary Complex Stability Assessment: AI-driven molecular dynamics (MD) simulations can be used to assess the stability of the ternary complex formed by the PROTAC, the target protein, and the E3 ligase. researchgate.net This information is crucial for understanding the structure-activity relationship and rationally designing more potent degraders.

While still an evolving field, the integration of AI and ML into the degrader design workflow holds immense promise for accelerating the discovery of new and more effective pomalidomide-based therapeutics.

Development of Orthogonal Degradation Platforms Utilizing Pomalidomide Derivatives

The development of orthogonal degradation platforms aims to expand the toolkit for targeted protein degradation beyond the well-established PROTAC approach. These platforms often utilize derivatives of known E3 ligase recruiters like pomalidomide in novel ways to achieve protein degradation through different mechanisms or with enhanced specificity.

One such strategy is the development of Click-formed Proteolysis Targeting Chimeras (CLIPTACs) . nih.gov This approach involves the in-cell synthesis of a PROTAC from two smaller, more cell-permeable precursors. nih.gov One precursor contains the target-binding ligand tagged with a reactive handle (e.g., a trans-cyclooctene), while the other contains a pomalidomide derivative linked to a complementary reactive group (e.g., a tetrazine). nih.gov When both precursors are introduced to cells, they undergo a bioorthogonal "click" reaction to form the active PROTAC molecule, leading to the degradation of the target protein. nih.gov This strategy can improve the cellular uptake of the degrader and offers a modular way to generate and test different degrader combinations. nih.gov

Another emerging area is the development of Lysosome-Targeting Chimeras (LYTACs) . While PROTACs utilize the ubiquitin-proteasome system for intracellular protein degradation, LYTACs are designed to degrade extracellular and membrane-associated proteins by directing them to the lysosome. youtube.com Although distinct from pomalidomide-based intracellular degraders, the principles of chimeric molecule design are similar, and future research may explore the potential of pomalidomide or its derivatives in novel chimeric structures that engage different cellular degradation pathways.

Furthermore, the concept of orthogonal validation of PROTAC-mediated degradation is crucial. nih.gov This involves using multiple, independent methods to confirm target protein degradation, such as immunoblotting, flow cytometry, and immunofluorescence. nih.gov This rigorous approach ensures that the observed decrease in protein levels is a direct result of the intended degradation mechanism and not due to off-target effects or other cellular processes. nih.gov

Strategies for Enhancing In Vitro-to-Cellular Correlation in Degrader Efficacy

A significant challenge in the development of PROTACs, including those derived from this compound, is the often-poor correlation between their activity in biochemical (in vitro) assays and their efficacy in cellular environments. wuxiapptec.comdrugdiscoverytrends.com Several factors contribute to this discrepancy, and various strategies are being employed to improve the predictive power of early-stage assays.

Challenges and Strategies:

| Challenge | Strategy | Description |

| Cell Permeability | Reversible Covalent Chemistry | Utilizing reversible covalent warheads can enhance intracellular accumulation and target engagement of PROTACs. biorxiv.orgnews-medical.net |

| In-cell Click-Formed PROTACs (CLIPTACs) | Synthesizing the PROTAC within the cell from smaller, more permeable precursors can overcome uptake issues. nih.gov | |

| Nanoparticle Delivery | Encapsulating PROTACs in nanoparticles can improve their delivery into cells. frontiersin.org | |

| Metabolic Stability | Linker Modification | Replacing metabolically labile linkers (like some PEGs) with more stable ones (e.g., containing piperazine (B1678402) or triazole moieties) can increase the half-life of the PROTAC in cells. precisepeg.comsemanticscholar.org |

| Off-Target Effects | Orthogonal Validation Assays | Employing multiple, independent methods to measure target degradation helps to distinguish specific from non-specific effects. nih.govacs.org |

| Target Engagement Assays | Robust assays that directly measure the binding of the PROTAC to its target and the E3 ligase within the cell are critical. drugdiscoverytrends.com | |

| Complex Biology of Ternary Complex Formation | Advanced Cellular Models | Using more physiologically relevant cell models, including 3D cultures and patient-derived cells, can provide a better prediction of in vivo efficacy. |

| PK/PD Modeling | Integrating pharmacokinetic and pharmacodynamic modeling can help to understand the exposure-response relationship and optimize dosing. wuxiapptec.comdrugdiscoverytrends.com |

By addressing these challenges through innovative chemical and biological approaches, researchers aim to bridge the gap between in vitro and cellular efficacy, leading to the more efficient development of clinically successful pomalidomide-based degraders.

Q & A

Q. How can researchers optimize the compound’s solubility for high-throughput screening?

- Methodological Answer : Perform co-solvency studies with cyclodextrins (e.g., HP-β-CD) or lipid-based nanoparticles. Measure solubility via nephelometry and validate in 384-well plate assays using luciferase-based reporters for degradation efficiency .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.